N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
CAS No.:
Cat. No.: VC14808306
Molecular Formula: C17H18N4O2S2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2S2 |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O2S2/c1-17(2,3)12-8-24-15(19-12)20-13(22)9-7-18-16-21(14(9)23)10-5-4-6-11(10)25-16/h7-8H,4-6H2,1-3H3,(H,19,20,22) |
| Standard InChI Key | OLDJZADWFOCKIH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Introduction
N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent. The unique structural features of this compound contribute to its biological activity and make it a subject of interest in pharmaceutical research.
Synthesis Methods
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Common methods include the use of catalysts like Lewis acids or bases to facilitate cyclization and functional group transformations. Specific conditions such as temperature control are crucial for successful synthesis.
Synthesis Steps Overview
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Initial Preparation: Starting materials are prepared, often involving the formation of thiazole and pyrimidine precursors.
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Cyclization: The thiazole and pyrimidine rings are linked through a cyclopentane structure using appropriate catalysts.
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Functional Group Transformations: Additional functional groups are introduced to enhance biological activity.
Biological Activity and Potential Applications
N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta thiazolo[3,2-a]pyrimidine-3-carboxamide exhibits potential applications in medicinal chemistry, particularly as an antitumor agent. The compound's unique structure allows it to interact with specific biological targets, which is crucial for developing therapeutic strategies.
Biological Activity Table
| Activity | Description |
|---|---|
| Antitumor | Potential as an antitumor agent due to its interaction with biological targets |
| Other Activities | Preliminary studies suggest diverse biological activities, though specific details are not widely reported |
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